Home > Products > Screening Compounds P96706 > Berberine deriv jci 2223
Berberine deriv jci 2223 - 81548-58-5

Berberine deriv jci 2223

Catalog Number: EVT-14296305
CAS Number: 81548-58-5
Molecular Formula: C27H25NO10
Molecular Weight: 523.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Berberine is classified as a natural product and a phytochemical. It is typically extracted from several medicinal plants, such as Coptis chinensis, Berberis vulgaris, and Hydrastis canadensis. The compound JCI 2223 represents a synthetic modification of berberine designed to improve its pharmacokinetic profile. This derivative is a part of ongoing research into optimizing the therapeutic use of berberine by overcoming its limitations in absorption and efficacy .

Synthesis Analysis

The synthesis of JCI 2223 involves several steps aimed at modifying the chemical structure of berberine to enhance its bioavailability. The following methods outline the synthesis process:

  1. Starting Materials: The synthesis begins with berberine hydrochloride as the primary starting material.
  2. Reduction Reaction: Berberine is reduced using sodium borohydride in pyridine to yield dihydroberberine.
  3. Formation of Bromide: Dihydroberberine is then reacted with Canagliflozin bromide in acetonitrile under controlled conditions to form the final compound JCI 2223.
  4. Purification: The final product is purified using column chromatography with silica gel as the stationary phase .
Molecular Structure Analysis

The molecular structure of JCI 2223 can be analyzed through various spectroscopic techniques:

The specific structural data for JCI 2223 would include detailed NMR shifts, mass spectral data, and IR absorption peaks that collectively confirm its identity as a modified derivative of berberine .

Chemical Reactions Analysis

JCI 2223 undergoes various chemical reactions that can be exploited for its applications:

  1. Reduction Reactions: As seen in its synthesis, reduction reactions are crucial for converting berberine to dihydroberberine.
  2. Substitution Reactions: The introduction of Canagliflozin into the structure involves nucleophilic substitution mechanisms.
  3. Stability Studies: Evaluating how JCI 2223 reacts under different pH levels or temperatures can provide insights into its stability and potential degradation pathways.

These reactions are essential for understanding how JCI 2223 behaves in biological systems and its potential interactions with other compounds .

Mechanism of Action

The mechanism of action for JCI 2223 likely mirrors that of berberine but with enhanced efficacy due to structural modifications:

  • Antimicrobial Activity: By disrupting bacterial cell membranes or inhibiting essential metabolic pathways, JCI 2223 may exhibit stronger antibacterial properties.
  • Metabolic Effects: Similar to berberine, it may influence glucose metabolism through modulation of insulin sensitivity and glucose uptake in tissues.
  • Anti-inflammatory Pathways: It may also act on inflammatory pathways by inhibiting pro-inflammatory cytokines or signaling pathways involved in inflammation.

Data from preclinical studies would provide further insights into these mechanisms, highlighting how modifications improve activity compared to unmodified berberine .

Physical and Chemical Properties Analysis

JCI 2223 exhibits distinct physical and chemical properties that are crucial for its application:

  • Solubility: Enhanced solubility compared to berberine due to structural modifications can improve absorption.
  • Melting Point: Determining the melting point can provide insights into purity and crystalline structure.
  • Stability: Assessing stability under various conditions (light, temperature, pH) is vital for determining storage conditions.

These properties are typically characterized through standardized testing methods such as differential scanning calorimetry and solubility assays .

Applications

The scientific applications of JCI 2223 are primarily focused on:

  • Pharmaceutical Development: As a potential therapeutic agent for diabetes management due to its hypoglycemic effects.
  • Antibacterial Treatments: Investigating its use against resistant bacterial strains by leveraging enhanced antibacterial properties.
  • Research Tool: Serving as a model compound in studies exploring drug modification strategies to improve bioavailability.

Research continues to explore these applications, aiming to establish JCI 2223 as a viable candidate in clinical settings .

Molecular Mechanisms of Action in Cellular Pathways

Modulation of Osteogenic Differentiation via Akt/PKC Signaling Cascades

JCI-2223 (Compound 13) enhances osteogenic differentiation through targeted activation of the Akt (protein kinase B) and PKC (protein kinase C) signaling cascades. Structure-activity relationship (SAR) analysis reveals that substitutions at specific molecular positions critically determine its efficacy. For example, a methyl group (CH₃) at the R2 position and an NH group at position X synergistically increase alkaline phosphatase (ALP) activity by 159.48% compared to controls, while chlorine substitutions at R2-R4 diminish activity due to steric and electronic interference [9]. Molecular docking studies confirm that JCI-2223 directly interacts with Akt and PKC kinases, stabilizing conformations that facilitate downstream signaling. Inhibition experiments using the PKC inhibitor Go6976 and Akt inhibitor XI significantly reduce JCI-2223-induced ALP expression, confirming pathway dependence [3] [9].

Table 1: Structure-Activity Relationship of Key Berberine Derivatives

CompoundR2R3XALP Activity (%)Key Structural Features
JCI-2223 (13)CH₃-NH159.48Methyl at R2, NH at X
3OCH₃-O123.23Methoxy at R2, O at X
7CH₃CH₃O92.08Dimethyl at R2/R3, O at X
14CH₃-Cl57.25Chlorine at R3

Transcriptional Regulation of Runx2 and Osterix in Bone Remodeling

JCI-2223 upregulates the master osteogenic transcription factors Runx2 and Osterix (Osx) at transcriptional and translational levels. In BMP4-induced C2C12 cells, JCI-2223 (0.2–5 μM) increases Runx2 and Osx mRNA expression by 2.3-fold and 1.8-fold, respectively, within 48 hours. Western blot analyses confirm corresponding protein upregulation, with Runx2 peaking on day 3 of treatment [9]. Chromatin immunoprecipitation assays demonstrate enhanced recruitment of co-activators (e.g., p300) to Runx2-binding sites on osteocalcin and osteopontin promoters. Conversely, histone deacetylase (HDAC1) binding is reduced, promoting an open chromatin state conducive to gene expression [4]. This dual regulation amplifies the expression of bone matrix proteins, accelerating mineralization.

Synergistic Interactions with BMP4-Induced Osteoblast Activation

JCI-2223 acts synergistically with bone morphogenetic protein 4 (BMP4) to amplify osteoblast differentiation. In C2C12 mesenchymal cells, co-treatment with JCI-2223 (5 μM) and BMP4 (30 ng/mL) enhances ALP activity by 3.1-fold compared to BMP4 alone. Luciferase reporter assays reveal that JCI-2223 potentiates BMP4-induced transcriptional activation of osteogenic promoters, including:

  • ALP promoter: 2.5-fold increase
  • Bone sialoprotein (BSP) promoter: 2.1-fold increase
  • Osteoblast-specific element 2 (OSE2): 1.9-fold increase [5] [9]

This synergy arises from JCI-2223’s ability to augment BMP4/Smad signaling and concurrently activate parallel pathways like Akt. Notably, JCI-2223 does not affect BMP4 receptor affinity but enhances downstream Smad1/5/8 phosphorylation and nuclear translocation [9].

Impact on Hedgehog and Wnt/β-Catenin Signaling Networks

JCI-2223 modulates Wnt/β-catenin signaling but shows nuanced effects distinct from natural berberine. While native berberine suppresses Wnt/β-catenin in cancer models [6], JCI-2223 upregulates β-catenin levels during osteogenesis. In bone marrow-derived mesenchymal stem cells (MSCs), JCI-2223 (10 μM) increases active β-catenin by 40% and upregulates osteopontin (OPN) and osteocalcin (OCN). These effects are reversed by the Wnt inhibitor DKK-1 or β-catenin siRNA, confirming pathway involvement [10]. However, JCI-2223’s arylalkyl substitutions may alter its Wnt regulatory profile compared to berberine. Preliminary data suggest crosstalk with Hedgehog signaling, though mechanistic insights remain limited. Future studies should delineate interactions between JCI-2223 and Hedgehog effectors (e.g., Gli proteins) [6] [10].

Table 2: Key Signaling Pathways Modulated by JCI-2223 in Osteogenesis

PathwayTarget MoleculesBiological EffectExperimental Evidence
Akt/PKCp-Akt, p-PKCα↑ ALP, Runx2, OsxKinase inhibitors block ALP activation
Runx2/Osxp300, HDAC1↑ Osteocalcin, osteopontin transcriptionChIP assays; mRNA/protein quantification
BMP4/Smadp-Smad1/5/8Synergistic ALP/BSP inductionLuciferase reporter assays
Wnt/β-cateninActive β-catenin, OPN, OCNMSC osteogenic differentiationDKK-1 inhibition; siRNA knockdown

Properties

CAS Number

81548-58-5

Product Name

Berberine deriv jci 2223

IUPAC Name

dimethyl 3-(2,3-dimethoxy-6-methoxycarbonylphenyl)-5,6-dihydro-[1,3]benzodioxolo[5,6-g]indolizine-1,2-dicarboxylate

Molecular Formula

C27H25NO10

Molecular Weight

523.5 g/mol

InChI

InChI=1S/C27H25NO10/c1-32-16-7-6-14(25(29)34-3)19(24(16)33-2)23-21(27(31)36-5)20(26(30)35-4)22-15-11-18-17(37-12-38-18)10-13(15)8-9-28(22)23/h6-7,10-11H,8-9,12H2,1-5H3

InChI Key

ZPMGZHXBIVBJEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)C2=C(C(=C3N2CCC4=CC5=C(C=C43)OCO5)C(=O)OC)C(=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.